

# Foretinib adhesion migration invasion assay protocols

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## Compound Focus: Foretinib

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## Mechanisms of Action and Key Findings

**Foretinib** is an orally available multi-kinase inhibitor that targets key receptor tyrosine kinases, including **c-Met** and **VEGFR-2** [1]. Its ability to impede multiple steps of metastasis has been demonstrated across various cancer models.

The table below summarizes the primary anti-metastatic effects of **Foretinib** observed in preclinical studies:

Cancer Model	Effect on Adhesion	Effect on Migration & Invasion	Key Signaling Pathways Affected	Reference
Ovarian Cancer	Reduced cell adhesion; Induction of anoikis (detachment-induced cell death)	Blocked migration and invasion; Prevented invasion through basement membrane <i>in vivo</i>	Inhibition of c-Met activation; Reduction of pAKT	[1]
Triple-Negative Breast Cancer	Information not specified in	Synergistic reduction of migration/invasion	Reduction of pAKT; Decrease	[2]

Cancer Model	Effect on Adhesion	Effect on Migration & Invasion	Key Signaling Pathways Affected	Reference
(TNBC)	results	capacity when combined with Lapatinib (EGFR inhibitor)	in invadopodia formation and gelatin digestion	
Colon Cancer (Immunomodulatory)	Information not specified in results	Inhibition of tumor metastasis to the lung in mouse models (in combination with anti-PD-1)	Increased PD-L1 expression via JAK2-STAT1 pathway; VEGFR2 inhibition	[3]

## Detailed Experimental Protocols

The following are standardized protocols for key assays used to determine **Foretinib**'s effects on migration and invasion, primarily based on the Boyden chamber (Transwell) method [4] [5].

### Transwell Migration & Invasion Assay

This protocol quantifies the directional movement of cells through a porous membrane toward a chemoattractant. The invasion assay adds a layer of extracellular matrix (ECM) to measure the ability to degrade and move through a basement membrane mimic [4] [5].

- **Materials:** **Foretinib** (e.g., dissolved in DMSO), cell lines of interest, Transwell inserts (e.g., 8.0  $\mu$ m pore size for most epithelial cells), 24-well plates, serum-free medium, medium with serum or specific chemoattractant (e.g., FBS, EGF, HGF), ECM proteins like Matrigel (for invasion assay), fixative (e.g., 4% PFA), stain (e.g., Crystal Violet, Calcein-AM, or HOECHST 33342), cotton swabs [4] [5].
- **Procedure:**
  - **Cell Preparation:** Serum-starve cells for 24 hours. Pre-treat cells with **Foretinib** or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) before seeding.
  - **Coating (Invasion Assay Only):** Thilly coat the top side of the Transwell membrane with a defined amount of Matrigel (e.g., 100  $\mu$ L at 1 mg/mL) and allow it to polymerize at 37°C for 1-2 hours.

- **Seeding:** Harvest and resuspend pre-treated cells in serum-free medium. Seed cells (e.g.,  $2.5 \times 10^4$  to  $1.0 \times 10^5$  cells in 200-500  $\mu\text{L}$ ) into the top chamber (insert).
- **Chemoattraction:** Add medium containing the chemoattractant (e.g., 10% FBS) to the bottom well. Ensure the bottom of the insert contacts the chemoattractant.
- **Incubation:** Incubate the plates for 6-48 hours at  $37^\circ\text{C}$  and 5%  $\text{CO}_2$ . The duration depends on the cell line's intrinsic migratory ability.
- **Fixation and Staining:** After incubation, carefully remove the medium from the insert. Use a cotton swab to gently wipe the *inside* of the insert to remove non-migrated cells. Fix cells on the bottom side of the membrane with 4% PFA for 20 minutes, then stain with an appropriate dye (e.g., Crystal Violet for 15 minutes).
- **Quantification:** Image the membranes using a microscope. Count the number of migrated cells in multiple random fields per membrane. Alternatively, if using a fluorescent dye like Calcein-AM, measure the fluorescence with a plate reader [4].

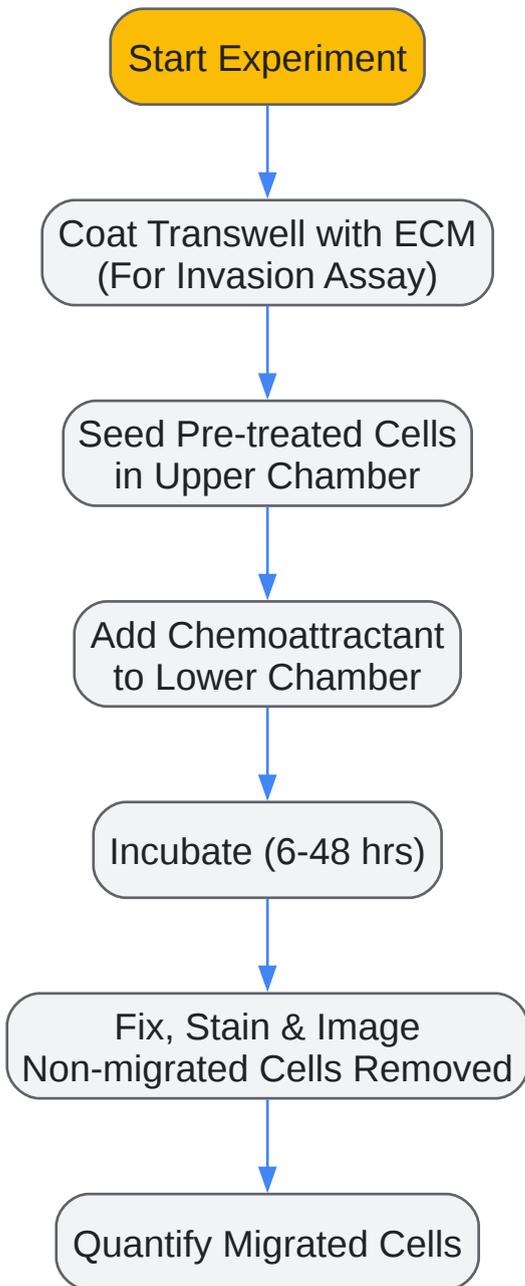
## Cell Adhesion Assay

This protocol assesses the ability of cells to adhere to an ECM substrate, a crucial step in metastasis [5].

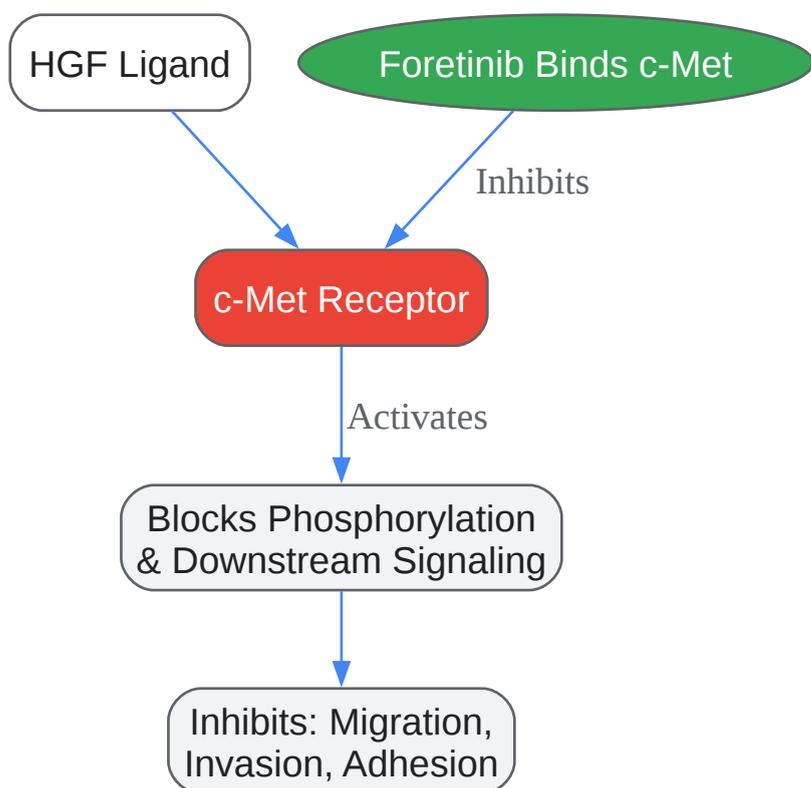
- **Materials:** **Foretinib**, cell lines, 24-well or 96-well plates, ECM proteins (e.g., Fibronectin, Collagen I), PBS, Bovine Serum Albumin (BSA), fixative, stain [5].
- **Procedure:**
  - **Coating:** Coat wells with an ECM protein (e.g., 10  $\mu\text{g}/\text{mL}$  Fibronectin in PBS) for 1 hour at  $37^\circ\text{C}$  or overnight at  $4^\circ\text{C}$ .
  - **Blocking:** Block non-specific binding sites with 1% BSA in PBS for 1 hour at  $37^\circ\text{C}$ .
  - **Cell Preparation and Seeding:** Pre-treat cells with **Foretinib** or vehicle control. Harvest, count, and seed cells onto the coated and blocked wells. Allow cells to adhere for a specific time (e.g., 60-90 minutes) at  $37^\circ\text{C}$ .
  - **Washing and Quantification:** Gently wash the wells with PBS to remove non-adherent cells. Fix and stain the adherent cells. The number of adherent cells can be quantified by counting under a microscope or by solubilizing the stain and measuring its absorbance in a plate reader [5].

## Visualizing the Workflow and Signaling

The following diagrams, created with DOT language, illustrate the core experimental workflow and the primary signaling pathway targeted by **Foretinib**.



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## Critical Considerations for Experimental Design

- **Cell Line Selection:** The effect of **Foretinib** can vary. Use relevant models (e.g., ovarian SKOV3ip1, HEY, breast MDA-MB-231, BT549) with documented c-Met/VEGFR2 expression [1] [2].
- **Foretinib Preparation:** Typically prepare a stock solution in DMSO and dilute in cell culture medium for experiments. The final DMSO concentration in assays should be low (e.g.,  $\leq 0.1\%$ ) and matched in vehicle controls [1] [2].
- **Concentration Range:** Based on literature, effective concentrations *in vitro* often range from **0.1  $\mu\text{M}$  to 10  $\mu\text{M}$** . A dose-response study is crucial for determining the  $\text{IC}_{50}$  for your specific cell line and assay [2] [3].
- **Combination Therapies:** **Foretinib** shows enhanced efficacy in combination with other agents, such as EGFR inhibitors or immunotherapy (anti-PD-1), providing a promising avenue for research [2] [3].

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